2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide
Overview
Description
The compound "2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide" is a chlorinated acetamide with potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar chlorinated acetamides and their synthesis, structure, and biological activities. These compounds are of interest due to their potential pharmacological properties and their use in various chemical reactions.
Synthesis Analysis
The synthesis of chlorinated acetamides typically involves the acylation of aromatic amines with chlorinated acyl chlorides or anhydrides. For example, the synthesis of "4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide" involves the reaction of a nitrophenyl compound with an acylating agent, characterized by spectroscopic methods such as NMR, MS, and IR . Similarly, "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" is synthesized from a chlorinated aniline derivative and POCl3 in acetate . These methods could potentially be adapted for the synthesis of "2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide."
Molecular Structure Analysis
The molecular structure of chlorinated acetamides is often characterized using X-ray diffraction, revealing details such as bond angles, dihedral angles, and crystal packing. For instance, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" has a chlorophenyl ring oriented at a specific angle to the thiazole ring, with molecules linked via intermolecular interactions . These structural details are crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Chlorinated acetamides can participate in various chemical reactions, including further functionalization and coupling reactions. The papers provided do not detail specific reactions for "2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide," but they do discuss reactions involving similar compounds. For example, "Synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide" describes the use of a chlorinated acetamide in the synthesis of monomers for polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms can affect the compound's polarity and intermolecular interactions, as seen in "N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide," where the crystal packing is stabilized by hydrogen bonds and weak intermolecular interactions . These properties are essential for the practical application and handling of the compound.
Scientific Research Applications
1. Medicinal Chemistry
- Application : This compound is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as potential therapeutic candidates .
2. Pharmaceutical Ingredient Analysis
- Application : It is used in the quantification of genotoxic impurities in the active pharmaceutical ingredient Lorazepam .
- Method : A reversed-phase high-performance liquid chromatography method was developed and validated for the quantification .
- Results : This method provided excellent sensitivity and a typical target analyte level of 150 ppm .
3. Anticancer Agent
4. Anti-Hepatitis B Virus Compounds
5. Neurotransmission
6. Anti-Inflammatory Agent
7. Neurotransmission
8. Anti-Inflammatory Agent
Future Directions
properties
IUPAC Name |
2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGJTLQYJCMHKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182603 | |
Record name | 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | |
CAS RN |
2836-40-0 | |
Record name | 2-Chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2836-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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